
afatinib N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Afatinib N-oxide is a derivative of afatinib, a well-known epidermal growth factor receptor inhibitor. Afatinib itself is an anilino-quinazoline compound that irreversibly inhibits the tyrosine kinase activity of epidermal growth factor receptor, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4. This compound is formed as a result of the oxidation of afatinib and is considered an impurity in the synthesis of afatinib .
Vorbereitungsmethoden
The synthesis of afatinib N-oxide involves the oxidation of afatinib. The process typically uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a specific temperature to ensure the formation of the N-oxide derivative .
the controlled synthesis of afatinib itself involves a series of reactions, including nitro-reduction, amidation, and salification, which are optimized to minimize the formation of impurities like this compound .
Analyse Chemischer Reaktionen
Afatinib N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: Reduction of this compound can revert it back to afatinib.
Substitution: The N-oxide group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Afatinib N-oxide is primarily studied as an impurity in the synthesis of afatinib. Its presence and formation are important for understanding the stability and degradation pathways of afatinib. Research on this compound helps in optimizing the synthesis process of afatinib to minimize impurities and improve the overall yield and quality of the final product .
In the field of medicinal chemistry, studying the impurities and degradation products of pharmaceutical compounds like afatinib is crucial for ensuring the safety and efficacy of the drug. This compound, being an impurity, provides insights into the chemical behavior of afatinib under various conditions .
Wirkmechanismus
The mechanism of action of afatinib N-oxide is not well-studied, as it is primarily considered an impurity. afatinib itself exerts its effects by covalently binding to the kinase domains of epidermal growth factor receptor, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4. This binding results in the irreversible inhibition of tyrosine kinase autophosphorylation, thereby blocking the downstream signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Afatinib N-oxide can be compared with other similar compounds, such as:
Afatinib: The parent compound, which is a potent and selective irreversible inhibitor of the epidermal growth factor receptor family.
Erlotinib: Another epidermal growth factor receptor inhibitor that is used in the treatment of non-small cell lung cancer.
This compound is unique in that it is an oxidized derivative of afatinib and is primarily studied as an impurity. Its presence and formation are important for understanding the stability and degradation pathways of afatinib, which is not the case for erlotinib and gefitinib .
Eigenschaften
CAS-Nummer |
2413212-11-8 |
|---|---|
Molekularformel |
C24H25ClFN5O4 |
Molekulargewicht |
501.9 g/mol |
IUPAC-Name |
(E)-4-[[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]amino]-N,N-dimethyl-4-oxobut-2-en-1-amine oxide |
InChI |
InChI=1S/C24H25ClFN5O4/c1-31(2,33)8-3-4-23(32)30-21-11-17-20(12-22(21)35-16-7-9-34-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1 |
InChI-Schlüssel |
IABSYXLQTGEUIV-CWDCEQMOSA-N |
Isomerische SMILES |
C[N+](C)(C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4)[O-] |
Kanonische SMILES |
C[N+](C)(CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



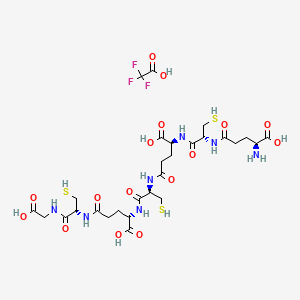
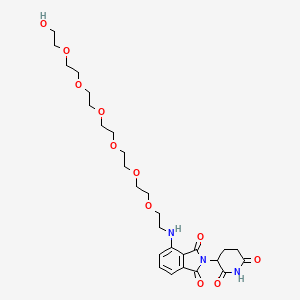
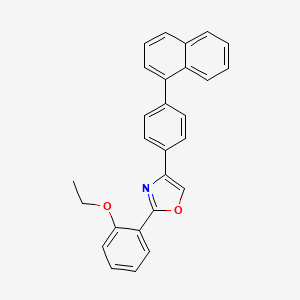
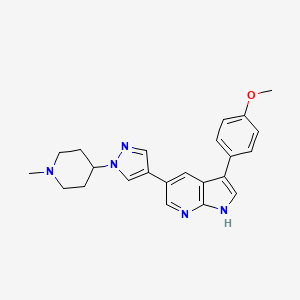
![(4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12421011.png)
![4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl-](/img/structure/B12421021.png)
![[D-Asn5]-Oxytocin](/img/structure/B12421045.png)
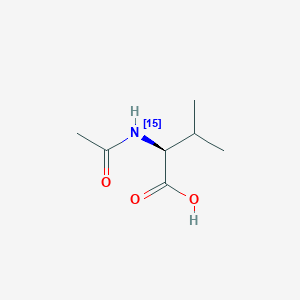



![[2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8](/img/structure/B12421083.png)

